molecular formula C12H14Cl2N2 B13597047 1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride

Katalognummer: B13597047
Molekulargewicht: 257.16 g/mol
InChI-Schlüssel: JMTVRFFETSKVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H14N2·2HCl. It is a derivative of pyridine and phenylmethanamine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-phenylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Phenylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H14Cl2N2

Molekulargewicht

257.16 g/mol

IUPAC-Name

(3-phenylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C12H12N2.2ClH/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10;;/h1-8H,9,13H2;2*1H

InChI-Schlüssel

JMTVRFFETSKVEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.